molecular formula C14H11NO3 B3023420 3-(Naphthalen-2-ylcarbamoyl)-acrylic acid CAS No. 292870-59-8

3-(Naphthalen-2-ylcarbamoyl)-acrylic acid

Cat. No. B3023420
CAS RN: 292870-59-8
M. Wt: 241.24 g/mol
InChI Key: MJBXLSQXZHYTSR-BQYQJAHWSA-N
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Description

“3-(Naphthalen-2-ylcarbamoyl)-acrylic acid” is a chemical compound that can be used for pharmaceutical testing .


Synthesis Analysis

The synthesis of naphthalene derivatives has been studied extensively. A series of naphthalene derivatives were designed and synthesized by a “building-blocks approach” connected through a-bond, double bond, and triple bond, respectively . Another study discussed the synthesis of heterocycles by 2-naphthol-based multicomponent reactions .


Molecular Structure Analysis

The molecular formula of “3-(Naphthalen-2-ylcarbamoyl)-acrylic acid” is C14H11NO3, and its molecular weight is 241.24 .


Chemical Reactions Analysis

Naphthalene derivatives have been used in the development of organic semiconductor materials . The reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate has also been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives have been studied in the context of their use in organic field-effect transistors .

Scientific Research Applications

Safety and Hazards

While specific safety data for “3-(Naphthalen-2-ylcarbamoyl)-acrylic acid” is not available, safety data for naphthalene indicates that it is a flammable solid and suspected of causing cancer .

Mechanism of Action

Target of Action

It is suggested that the compound may have a role in proteomics research Proteomics is a broad field that may involve various proteins as potential targets

Mode of Action

Given its potential role in proteomics research , it could interact with its targets (likely proteins) in a way that influences their function. This could involve binding to the target, causing conformational changes, or modulating the target’s activity. The exact nature of these interactions would depend on the specific target involved.

Biochemical Pathways

Given the compound’s potential role in proteomics research , it could be involved in various biochemical pathways depending on the proteins it targets. These could range from signal transduction pathways to metabolic pathways, among others.

Result of Action

Based on its potential role in proteomics research , the compound could influence the function of its target proteins, leading to downstream effects at the molecular and cellular levels. These effects would depend on the specific targets and pathways involved.

Action Environment

For instance, the compound is suggested to be stored at room temperature , implying that temperature could affect its stability.

properties

IUPAC Name

(E)-4-(naphthalen-2-ylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-13(7-8-14(17)18)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,15,16)(H,17,18)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBXLSQXZHYTSR-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Naphthalen-2-ylamino)-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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